8-Hydroxy-8-azaspiro[4.5]decan-7-one
CAS No.:
Cat. No.: VC18553777
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO2 |
|---|---|
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 8-hydroxy-8-azaspiro[4.5]decan-9-one |
| Standard InChI | InChI=1S/C9H15NO2/c11-8-7-9(3-1-2-4-9)5-6-10(8)12/h12H,1-7H2 |
| Standard InChI Key | LJMUDVBHPXOVPW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CCN(C(=O)C2)O |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Stereochemical Features
The compound’s defining feature is its spirocyclic system, where a nitrogen-containing ring (8-azaspiro) bridges a cyclohexane ring and a ketone group. The IUPAC name, 8-hydroxy-8-azaspiro[4.5]decan-9-one, reflects this topology: a spiro junction at carbon 8 links a four-membered cyclohexane ring ([4.5] notation) to a five-membered lactam ring . The SMILES notation further clarifies the connectivity, highlighting the hydroxyl group at position 8 and the ketone at position 9 .
The 3D conformation, computed via PubChem’s interactive model , reveals a puckered cyclohexane ring and a planar lactam moiety. This arrangement imposes steric constraints that may influence binding to biological targets, a trait observed in structurally related kinase inhibitors.
Spectroscopic and Computational Identifiers
Key identifiers include:
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Topological Polar Surface Area (TPSA): 40.5 Ų , suggesting moderate polarity suitable for blood-brain barrier penetration.
Synthesis and Industrial Production
Challenges in Large-Scale Manufacturing
The compound’s rigid spiro architecture poses synthetic challenges, including:
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Regioselectivity: Ensuring the correct positioning of the hydroxyl and ketone groups.
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Byproduct formation: Competing ring sizes or oxidation states may arise during cyclization.
Physicochemical and Computational Properties
Key Physicochemical Parameters
The zero rotatable bonds and low hydrogen bond donor count suggest metabolic stability, a desirable trait in drug candidates .
Predictive ADMET Profiling
Using the Lipinski’s Rule of Five as a benchmark:
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Molecular Weight: <500 Da (compliant).
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XLogP3: <5 (compliant).
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H-Bond Donors/Acceptors: 1/2 (compliant) .
These metrics indicate favorable pharmacokinetic properties, though experimental validation is needed.
Future Research Directions
Priority Investigations
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In vitro screening against kinase panels and microbial strains.
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Structural optimization to enhance solubility (e.g., substituting the hydroxyl group with a sulfonate).
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Cocrystallization studies to elucidate binding modes with biological targets.
Industrial Collaboration Opportunities
Partnerships with academic and pharmaceutical labs could accelerate translational research, leveraging platforms like LGC Standards’ custom synthesis services .
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